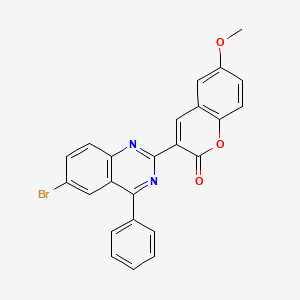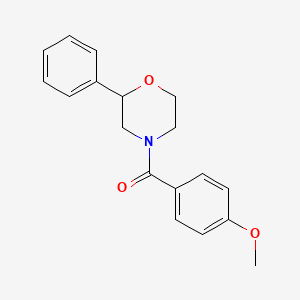
3-(6-bromo-4-phenylquinazolin-2-yl)-6-methoxy-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(6-bromo-4-phenylquinazolin-2-yl)-6-methoxy-2H-chromen-2-one is a synthetic compound that has been widely studied for its potential applications in scientific research. It has been used in laboratory experiments to study its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
科学研究应用
3-(6-bromo-4-phenylquinazolin-2-yl)-6-methoxy-2H-chromen-2-one has been used in numerous scientific research applications. It has been used as a model compound in the study of drug metabolism and pharmacokinetics. It has also been used as a tool to study the mechanism of action of drugs, as well as to investigate the biochemical and physiological effects of drugs. Additionally, it has been used in the study of cell signaling pathways and the development of new drugs.
作用机制
The mechanism of action of 3-(6-bromo-4-phenylquinazolin-2-yl)-6-methoxy-2H-chromen-2-one is not fully understood. However, its effects on biochemical and physiological processes have been studied. It has been shown to interact with proteins and enzymes involved in signal transduction pathways, as well as to affect the activity of enzymes involved in drug metabolism. Additionally, it has been shown to interact with receptors involved in cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in laboratory experiments. It has been shown to affect the activity of enzymes involved in drug metabolism, as well as to interact with proteins and enzymes involved in signal transduction pathways. Additionally, it has been shown to affect the activity of receptors involved in cell signaling pathways.
实验室实验的优点和局限性
The use of 3-(6-bromo-4-phenylquinazolin-2-yl)-6-methoxy-2H-chromen-2-one in laboratory experiments has several advantages. It is a synthetic compound that is easy to synthesize and purify, and it has a high purity level. Additionally, it is relatively stable and can be stored for long periods of time. However, it is not suitable for use in clinical trials due to its potential toxicity.
未来方向
The potential applications of 3-(6-bromo-4-phenylquinazolin-2-yl)-6-methoxy-2H-chromen-2-one are vast. Further research could be conducted to investigate its effects on drug metabolism and pharmacokinetics, as well as its potential to be used in the development of new drugs. Additionally, further research could be conducted to explore its potential to be used as a tool to study the mechanism of action of drugs, as well as to investigate the biochemical and physiological effects of drugs. Finally, further research could be conducted to explore its potential to be used in the study of cell signaling pathways.
合成方法
The synthesis of 3-(6-bromo-4-phenylquinazolin-2-yl)-6-methoxy-2H-chromen-2-one involves a multi-step process. The first step involves the reaction of 6-bromo-4-phenylquinazolin-2-yl with 6-methoxy-2H-chromen-2-one in the presence of a base such as sodium hydroxide. This reaction yields the desired compound in high yields. The second step involves the purification of the compound by column chromatography. This process yields a pure sample of the compound that can be used for further experiments.
属性
IUPAC Name |
3-(6-bromo-4-phenylquinazolin-2-yl)-6-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15BrN2O3/c1-29-17-8-10-21-15(11-17)12-19(24(28)30-21)23-26-20-9-7-16(25)13-18(20)22(27-23)14-5-3-2-4-6-14/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKILPWDZSSIVJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-methyl-4-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B6499498.png)
![3-fluoro-4-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6499506.png)
![4-fluoro-3-methyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6499514.png)
![N-(4-{[3-(2-phenylmorpholin-4-yl)propyl]sulfamoyl}phenyl)acetamide](/img/structure/B6499523.png)
![2-[(4-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}quinazolin-2-yl)sulfanyl]-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6499544.png)
![N'-(3-fluoro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide](/img/structure/B6499553.png)
![N'-(3-chloro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide](/img/structure/B6499561.png)

![2,2-dimethyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]propanamide](/img/structure/B6499588.png)
![N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B6499596.png)
![2-oxo-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-2H-chromene-3-carboxamide](/img/structure/B6499597.png)
![2-(4-fluorophenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide](/img/structure/B6499606.png)
![3-(4-bromophenyl)-6-{[(thiophen-2-yl)methyl]amino}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6499615.png)
![2,4-difluoro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6499621.png)
